Cas no 1568043-19-5 (Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-)
Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide
- Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-
- (2R)-2-Amino-3-methyl-N-pyridin-2-ylbutanamide
- D75413
- (R)-2-Amino-3-methyl-N-(pyridin-2-yl)butanamide
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- MDL: MFCD21252894
- Inchi: 1S/C10H15N3O/c1-7(2)9(11)10(14)13-8-5-3-4-6-12-8/h3-7,9H,11H2,1-2H3,(H,12,13,14)/t9-/m1/s1
- InChI Key: JECHQMMXVZMHQA-SECBINFHSA-N
- SMILES: O=C([C@@H](C(C)C)N)NC1C=CC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 194
- XLogP3: 1.1
- Topological Polar Surface Area: 68
Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336582-100mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide |
1568043-19-5 | 95%+ | 100mg |
$61 | 2021-08-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0519-100mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide,min.98% |
1568043-19-5 | min.98% | 100mg |
983CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0519-500mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide,min.98% |
1568043-19-5 | min.98% | 500mg |
4218CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854186-100mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide |
1568043-19-5 | ≥98%,99%e.e. | 100mg |
¥424.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854186-500mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide |
1568043-19-5 | ≥98%,99%e.e. | 500mg |
¥2,001.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R76750-100mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide |
1568043-19-5 | 100mg |
¥1248.0 | 2021-09-04 | ||
| abcr | AB425978-100 mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide, min. 98%; . |
1568043-19-5 | 100mg |
€76.20 | 2023-06-16 | ||
| abcr | AB425978-500 mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide, min. 98%; . |
1568043-19-5 | 500mg |
€297.00 | 2023-06-16 | ||
| Chemenu | CM336582-100mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide |
1568043-19-5 | 95%+ | 100mg |
$61 | 2022-06-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-0519-100mg |
(2R)-2-Amino-3-methyl-N-2-pyridinylbutanamide,min.98% |
1568043-19-5 | min.98% | 100mg |
983.0CNY | 2021-07-12 |
Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- Suppliers
Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)-
Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- (CAS No. 1568043-19-5): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- (CAS No. 1568043-19-5) represents a fascinating molecule with a unique structural framework that has garnered significant attention in the field of medicinal chemistry and chemical biology. This amide derivative, characterized by its chiral center at the (2R) configuration, integrates a butanamide moiety with a 2-pyridinyl group, making it a promising candidate for further exploration in drug discovery and therapeutic development.
At the core of its chemical identity lies the butanamide backbone, which is known for its versatility in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. The presence of an amino group at the 2-position further enhances its potential as a pharmacophore, allowing for modifications that can fine-tune its binding affinity and selectivity. The methyl group at the 3-position adds another layer of structural complexity, which can influence both the physical properties of the compound and its interactions with biological systems.
The N-2-pyridinyl substituent is particularly noteworthy, as pyridine derivatives are widely recognized for their role in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. In this context, the pyridinyl group in Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- could serve as a key interaction point with biological targets, potentially enhancing its therapeutic efficacy. The combination of these structural elements makes this compound a compelling subject for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such molecules with high accuracy. Studies using molecular docking simulations have suggested that this compound may interact with various enzymes and receptors, including those involved in inflammatory pathways and metabolic processes. These predictions are supported by experimental data showing that structurally similar amides exhibit significant biological activity.
In particular, research has highlighted the potential of this compound as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation. The chiral center at the (2R) configuration is believed to enhance its specificity for COX-2, reducing off-target effects and improving therapeutic outcomes. This aligns with broader trends in drug development where enantiopure compounds are preferred for their improved safety profiles.
The pyridinyl group also opens up possibilities for further derivatization, allowing chemists to explore new analogs with enhanced properties. For instance, introducing additional functional groups or heterocycles could modify the electronic properties of the molecule, influencing its solubility, bioavailability, and metabolic stability. Such modifications are essential for optimizing drug candidates for clinical use.
From a synthetic chemistry perspective, Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- presents an interesting challenge due to its complex structure. However, recent methodologies have made it more feasible to synthesize chiral amides with high enantiomeric purity. Techniques such as asymmetric hydrogenation and enzymatic resolution have enabled researchers to access enantiomerically enriched forms of this compound, which are critical for evaluating its biological activity.
The compound's potential extends beyond traditional pharmaceutical applications. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The ability to fine-tune its properties through structural modifications also opens up possibilities for developing novel materials with specific functionalities.
As research continues to uncover new biological pathways and therapeutic targets, compounds like Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- are likely to play an increasingly important role in drug discovery. Their ability to interact selectively with biological targets while maintaining favorable pharmacokinetic properties makes them valuable tools for developing next-generation therapeutics.
In conclusion, Butanamide, 2-amino-3-methyl-N-2-pyridinyl-, (2R)- is a structurally intriguing molecule with significant potential in medicinal chemistry and chemical biology. Its unique combination of functional groups and chiral center positions it as a promising candidate for further exploration in drug development and material science. As research advances, this compound is poised to contribute to breakthroughs in understanding disease mechanisms and developing innovative treatments.
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